GnetuhaininS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gnetuhainin S is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr. Stilbenoids are a class of plant polyphenols characterized by their intricate structures and diverse biological activities. Gnetuhainin S, along with other stilbene dimers, has attracted significant interest due to its potential therapeutic properties and complex molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gnetuhainin S involves the polymerization of stilbene monomers through specific bonding patterns. Naturally occurring stilbene dimers like Gnetuhainin S are polymerized through one bond of 8-O-4’ and two bonds of 7-8’ and 6-7’. The synthetic route typically involves the use of resveratrol and oxyresveratrol units, which are polymerized under controlled conditions to form the dimeric structure .
Industrial Production Methods
Industrial production of Gnetuhainin S is not well-documented, as it is primarily isolated from natural sources. The extraction process involves the use of solvents such as acetone and methanol to isolate the compound from the plant material. The extracts are then purified using techniques like column chromatography and preparative thin-layer chromatography .
Chemical Reactions Analysis
Types of Reactions
Gnetuhainin S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and double bonds in the stilbene structure.
Common Reagents and Conditions
Common reagents used in the reactions of Gnetuhainin S include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the stilbene dimer.
Major Products Formed
The major products formed from the reactions of Gnetuhainin S depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may yield dihydrostilbenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Gnetuhainin S involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific proteins and enzymes, thereby modulating their activity. For example, Gnetuhainin S has been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate these processes makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Gnetuhainin S is part of a larger family of stilbene dimers, which include compounds like gnetuhainin P, gnetuhainin I, and gnemontanin A. These compounds share similar structural features but differ in their bonding patterns and biological activities . For example:
Gnetuhainin P: Similar to Gnetuhainin S but with different bonding patterns, leading to variations in biological activity.
Gnetuhainin I: Another stilbene dimer with distinct structural features and potential therapeutic properties.
Gnemontanin A: A structurally related compound with unique bonding patterns and biological effects.
The uniqueness of Gnetuhainin S lies in its specific bonding patterns and the resulting biological activities, which distinguish it from other stilbene dimers.
Properties
Molecular Formula |
C28H22O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(6R,6aS,11S,11aR)-11-(3,5-dihydroxyphenyl)-6-(4-hydroxyphenyl)-6,6a,11,11a-tetrahydroindeno[1,2-c]chromene-3,8,10-triol |
InChI |
InChI=1S/C28H22O7/c29-15-3-1-13(2-4-15)28-27-21-10-19(33)11-22(34)25(21)24(14-7-17(31)9-18(32)8-14)26(27)20-6-5-16(30)12-23(20)35-28/h1-12,24,26-34H/t24-,26+,27+,28-/m0/s1 |
InChI Key |
HHCRXJSIODUTQN-VWEWBFCZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H]3[C@@H]([C@H](C4=C3C=C(C=C4O)O)C5=CC(=CC(=C5)O)O)C6=C(O2)C=C(C=C6)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=CC(=C5)O)O)C6=C(O2)C=C(C=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.